2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a hydantoin derivative.
Acylation Reaction: The spirocyclic intermediate is then acylated with 2-isopropylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitter receptors and ion channels, thereby exerting its anticonvulsant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with anticonvulsant properties.
8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Known for its unique supramolecular arrangements.
Uniqueness
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide stands out due to its specific acetamide moiety, which imparts unique pharmacological properties and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-8-4-5-9-15(14)20-16(23)12-22-17(24)19(21-18(22)25)10-6-3-7-11-19/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBRLYZGAKXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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